Dehydrocurvularin

Übersicht

Beschreibung

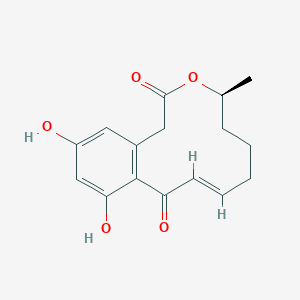

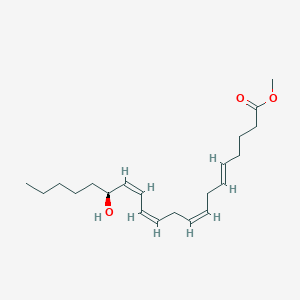

Dehydrocurvularin is an antimicrobial substance produced by the Penicillium fungus . It is a natural benzenediol lactone (BDL) with a 12-membered macrolide fused to a resorcinol ring .

Synthesis Analysis

The biosynthesis of this compound involves a pair of iterative polyketide synthases (A. terreus CURS1 [AtCURS1] and AtCURS2) that collaborate in its production . The biosynthesis was reconstituted in Saccharomyces cerevisiae by heterologous expression of the polyketide synthases .Molecular Structure Analysis

This compound has a molecular formula of C16H18O5 . It features a dihydroxyphenylacetic acid lactone polyketide framework with structural similarities to resorcylic acid lactones .Chemical Reactions Analysis

The presence of numerous, potentially reversible conjugates of this compound suggests that conjugated forms of this compound could act as “masked” or modified toxins which are metabolized or spontaneously revert to toxic this compound forms in host cells .Physical And Chemical Properties Analysis

This compound has a molar mass of 290.311 g·mol−1 . More detailed physical and chemical properties may be found in specific databases or literature .Wissenschaftliche Forschungsanwendungen

Antitumoraktivität bei Magenkrebs

Dehydrocurvularin wurde als ein starkes Antitumormittel identifiziert, insbesondere gegen Magenkrebszellen. Es induziert Apoptose durch Aktivierung von Poly (ADP-Ribose) Polymerase 1 (PARP-1) und Caspase-3, die entscheidend für den programmierten Zelltodweg sind . Diese Aktivierung führt zur Hemmung des Wachstums von Magenkrebszellen und zur Induktion von Apoptose. Die Fähigkeit der Verbindung, Zelltodwege auszulösen, macht sie zu einem vielversprechenden Kandidaten für die Entwicklung neuer Krebstherapien.

Hemmung von ATP-Citrat-Lyase

Es wurde festgestellt, dass die Verbindung ein potenter, irreversibler Inhibitor von ATP-Citrat-Lyase (ACLY) ist . ACLY ist ein Enzym, das für die Produktion von Acetyl-CoA essentiell ist, einem Schlüsselmolekül in Stoffwechselprozessen, einschließlich Fettsäuresynthese und Energieproduktion. Durch die Hemmung von ACLY kann this compound den Stoffwechsel von Krebszellen stören, was zu einer reduzierten Proliferation und möglicherweise zum Zelltod von Krebszellen führt.

Erforschung des Wirkmechanismus

Das Verständnis des Wirkmechanismus von this compound ist für seine Anwendung in therapeutischen Kontexten unerlässlich. Untersuchungen haben gezeigt, dass es PARP-1 aktivieren kann, ohne dass es zu einer Spaltung in Fragmente kommt, was bei der Apoptose häufig vorkommt . Dieser einzigartige Aktivierungsweg deutet darauf hin, dass this compound den Zelltod möglicherweise durch Mechanismen induziert, die sich von der traditionellen Apoptose unterscheiden, und so einen neuen Weg für die Krebsbehandlungsforschung eröffnet.

Rolle bei der Caspase-abhängigen Apoptose

Die Caspase-abhängige Apoptose ist ein bekannter Weg für den Zelltod, und die Rolle von this compound in diesem Prozess wurde untersucht. Es scheint, dass die Verbindung die Aktivierung von Caspase-3 induzieren kann, was ein Schritt vor der Aktivierung von PARP-1 in der Apoptose-Sequenz ist . Dies deutet darauf hin, dass this compound verwendet werden könnte, um gezielt Krebszellen anzugreifen, die anfällig für Caspase-abhängige Apoptose sind.

Produktion von reaktiven Sauerstoffspezies (ROS)

Die Fähigkeit von this compound, Apoptose zu induzieren, wurde mit seiner Rolle bei der Überproduktion von reaktiven Sauerstoffspezies (ROS) in Verbindung gebracht . ROS sind chemisch reaktive Moleküle, die Zellen schädigen können, und ihre Überproduktion kann zum Zelltod führen. Diese Eigenschaft von this compound könnte genutzt werden, um gezielt Krebszellen abzutöten, die oft anfälliger für oxidativen Stress sind als normale Zellen.

Potenzial für Kombinationstherapien

Die Wechselwirkung von this compound mit anderen Verbindungen, wie dem PARP-1-Inhibitor Olaparib und dem Caspase-3-Inhibitor Z-DEVD-FMK, wurde untersucht . Diese Wechselwirkungen legen nahe, dass this compound Teil von Kombinationstherapien sein könnte, bei denen seine Wirkungen entweder verstärkt oder durch andere Medikamente moduliert werden. Dies könnte zu effektiveren Krebsbehandlungen mit möglicherweise weniger Nebenwirkungen führen.

Wirkmechanismus

Target of Action

Dehydrocurvularin, also known as 10,11-dehydrocurvularin, primarily targets ATP-citrate lyase (ACLY) and Signal Transducer and Activator of Transcription 3 (STAT3) . ACLY is a crucial enzyme in cellular metabolism, converting citrate and CoA into acetyl-CoA and oxaloacetate, thus playing a significant role in lipid synthesis and energy production . STAT3 is a transcription factor that plays a critical role in many cellular processes such as cell growth and apoptosis .

Mode of Action

this compound acts as a potent irreversible inhibitor of ACLY . It selectively inhibits the phosphorylation of STAT3 Tyr-705, without affecting the upstream components JAK1 and JAK2, as well as dephosphorylation of STAT3 . Furthermore, it disturbs the interaction between NEK7 and NLRP3, resulting in the inhibition of NLRP3 inflammasome activation .

Biochemical Pathways

By inhibiting ACLY, this compound disrupts the citrate cycle (TCA cycle), affecting lipid synthesis and energy production . The inhibition of STAT3 phosphorylation impacts the JAK-STAT signaling pathway, which plays a crucial role in transmitting information from extracellular chemical signals to the nucleus resulting in DNA transcription and expression of genes involved in immunity, proliferation, differentiation, and apoptosis .

Result of Action

this compound has been shown to exert antitumor effects against human breast cancer by suppressing STAT3 activation . It dose-dependently inhibits the proliferation, migration, and invasion of human breast cancer cell lines MDA-MB-231 and MDA-MB-468, and induces cell apoptosis . It also attenuates inflammation by suppressing NLRP3 inflammasome activation .

Action Environment

It’s worth noting that this compound is a secondary metabolite produced by many fungi, suggesting that its production and efficacy might be influenced by the fungal growth environment

Safety and Hazards

Biochemische Analyse

Biochemical Properties

Dehydrocurvularin has been revealed to be a potent irreversible inhibitor of ATP-citrate lyase (ACLY) via classical chemoproteomic profiling . ACLY is a key enzyme in cellular metabolism, linking carbohydrate metabolism with lipid metabolism by converting citrate into acetyl-CoA, a key building block for biosynthesis .

Cellular Effects

This compound has been shown to have significant effects on various types of cells, particularly cancer cells. For instance, it has been found to dose-dependently inhibit the proliferation, migration, and invasion of human breast cancer cell lines MDA-MB-231 and MDA-MB-468, and induce cell apoptosis .

Molecular Mechanism

The molecular mechanism of this compound involves the selective inhibition of the phosphorylation of STAT3 Tyr-705, a transcription factor critical in many types of cancers . It does not affect the upstream components JAK1 and JAK2, nor the dephosphorylation of STAT3 .

Temporal Effects in Laboratory Settings

In nude mice bearing breast cancer cell line MDA-MB-231 xenografts, treatment with this compound markedly suppressed the tumor growth via inhibition of STAT3 activation without observed toxicity .

Metabolic Pathways

This compound is involved in the metabolic pathway of ATP-citrate lyase (ACLY), a key enzyme in cellular metabolism . By inhibiting ACLY, this compound can potentially disrupt the normal metabolic flux and alter metabolite levels.

Subcellular Localization

Given its role as an inhibitor of ATP-citrate lyase (ACLY), it is likely to be found in the cytoplasm where ACLY is typically located .

Eigenschaften

IUPAC Name |

(5S,9E)-13,15-dihydroxy-5-methyl-4-oxabicyclo[10.4.0]hexadeca-1(12),9,13,15-tetraene-3,11-dione | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C16H18O5/c1-10-5-3-2-4-6-13(18)16-11(8-15(20)21-10)7-12(17)9-14(16)19/h4,6-7,9-10,17,19H,2-3,5,8H2,1H3/b6-4+/t10-/m0/s1 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

AVIRMQMUBGNCKS-RWCYGVJQSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CC1CCCC=CC(=O)C2=C(CC(=O)O1)C=C(C=C2O)O | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Isomeric SMILES |

C[C@H]1CCC/C=C/C(=O)C2=C(CC(=O)O1)C=C(C=C2O)O | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C16H18O5 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID101017526 | |

| Record name | 10,11-Dehydrocurvularin | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID101017526 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

290.31 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS RN |

21178-57-4 | |

| Record name | Dehydrocurvularin | |

| Source | ChemIDplus | |

| URL | https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0021178574 | |

| Description | ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system. | |

| Record name | 10,11-Dehydrocurvularin | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID101017526 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

| Record name | Dehydrocurvularin | |

| Source | FDA Global Substance Registration System (GSRS) | |

| URL | https://gsrs.ncats.nih.gov/ginas/app/beta/substances/PAU7YA7FF9 | |

| Description | The FDA Global Substance Registration System (GSRS) enables the efficient and accurate exchange of information on what substances are in regulated products. Instead of relying on names, which vary across regulatory domains, countries, and regions, the GSRS knowledge base makes it possible for substances to be defined by standardized, scientific descriptions. | |

| Explanation | Unless otherwise noted, the contents of the FDA website (www.fda.gov), both text and graphics, are not copyrighted. They are in the public domain and may be republished, reprinted and otherwise used freely by anyone without the need to obtain permission from FDA. Credit to the U.S. Food and Drug Administration as the source is appreciated but not required. | |

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

| Precursor scoring | Relevance Heuristic |

|---|---|

| Min. plausibility | 0.01 |

| Model | Template_relevance |

| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |

| Top-N result to add to graph | 6 |

Feasible Synthetic Routes

Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten

Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.

![2-[4-(Thiazol-2-yl)-3-methylthiophenyl]propanoic acid](/img/structure/B163057.png)